Cas no 2172602-44-5 (4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride)
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride
- 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride
- starbld0027307
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- Inchi: 1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H
- InChI Key: GURVGBGZZGLKTA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=O)O)S1)CN.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Topological Polar Surface Area: 91.6
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM446681-250mg |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95%+ | 250mg |
$722 | 2023-03-25 | |
| Chemenu | CM446681-500mg |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95%+ | 500mg |
$1121 | 2023-03-25 | |
| Chemenu | CM446681-1g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95%+ | 1g |
$1429 | 2023-03-25 | |
| Enamine | EN300-1588016-0.05g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 0.05g |
$306.0 | 2023-05-23 | |
| Enamine | EN300-1588016-0.1g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 0.1g |
$457.0 | 2023-05-23 | |
| Enamine | EN300-1588016-0.25g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 0.25g |
$650.0 | 2023-05-23 | |
| Enamine | EN300-1588016-0.5g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 0.5g |
$1025.0 | 2023-05-23 | |
| Enamine | EN300-1588016-1.0g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 1g |
$1315.0 | 2023-05-23 | |
| Enamine | EN300-1588016-2.5g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 2.5g |
$2576.0 | 2023-05-23 | |
| Enamine | EN300-1588016-5.0g |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride |
2172602-44-5 | 95% | 5g |
$3812.0 | 2023-05-23 |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride
Comprehensive Overview of 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride (CAS No. 2172602-44-5)
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride (CAS No. 2172602-44-5) is a specialized thiophene derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its chlorinated thiophene backbone and aminomethyl functional group, has garnered attention due to its potential as a building block for drug discovery and material science. The hydrochloride salt form enhances its solubility, making it particularly useful in synthetic chemistry workflows.
In recent years, the demand for heterocyclic compounds like 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride has surged, driven by their versatility in designing small-molecule inhibitors and bioconjugates. Researchers frequently search for "thiophene-based drug intermediates" or "chlorinated heterocycle synthesis," reflecting the compound's relevance in modern medicinal chemistry. Its structural features align with trends in fragment-based drug design, where functionalized thiophenes serve as key pharmacophores.
The synthesis of CAS 2172602-44-5 typically involves multistep organic reactions, including halogenation and amidation of the thiophene core. Analytical techniques such as HPLC purity analysis and NMR characterization are critical for quality control, addressing common queries like "how to validate thiophene derivatives." The compound's crystalline properties and stability under ambient conditions make it suitable for long-term storage, a practical advantage noted in laboratory forums.
From an industrial perspective, 4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is often discussed alongside "scalable synthesis of specialty chemicals" and "green chemistry approaches." Innovations in catalytic amination have improved its production efficiency, reducing waste generation—a hotspot in sustainable chemistry. Patent literature reveals its utility in crop protection formulations, linking to searches for "agrochemical active ingredients."
Safety data sheets emphasize proper handling of hydrochloride salts, though the compound is not classified under hazardous categories. This aligns with industry shifts toward benign-by-design chemicals, a trending topic in ESG-focused research. Its low ecotoxicity profile compared to traditional chlorinated compounds positions it favorably in regulatory evaluations.
In conclusion, CAS 2172602-44-5 exemplifies the intersection of structural ingenuity and application diversity in contemporary chemistry. Its role in addressing challenges like "targeted drug delivery systems" and "high-value chemical manufacturing" ensures sustained academic and commercial interest, validated by rising publication citations and supplier inquiries worldwide.
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